Chlorhydrate de 2-amino-2-(anthracène-9-yl)éthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

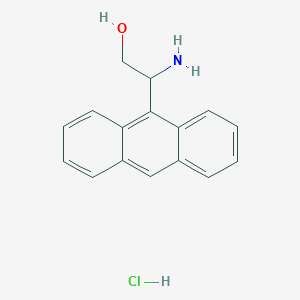

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C16H16ClNO. It is commonly used in various scientific experiments and research due to its unique chemical properties.

Applications De Recherche Scientifique

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving fluorescence due to the anthracene moiety.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride typically involves the reaction of anthracene with ethylene oxide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. Companies like ChemScene and Key Organics provide bulk custom synthesis and sourcing services for this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while substitution reactions can produce a wide range of substituted anthracene compounds .

Mécanisme D'action

The mechanism of action of 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride involves its interaction with various molecular targets and pathways. The anthracene moiety allows it to participate in fluorescence-based studies, while the amino and alcohol groups enable it to form hydrogen bonds and interact with biological molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-2-(anthracen-9-yl)ethanol: Similar structure but without the hydrochloride salt.

9-Anthracenemethanol: Contains the anthracene moiety but with a different functional group.

Anthracene-9-carboxylic acid: Another anthracene derivative with a carboxylic acid group.

Uniqueness

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is unique due to its combination of the anthracene moiety with both amino and alcohol functional groups, making it versatile for various chemical reactions and applications .

Activité Biologique

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is a compound derived from anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride can be represented as follows:

This structure features an amino group and a hydroxyl group attached to an anthracene moiety, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to anthracene derivatives. For instance, research focused on 9,10-dihydro-9,10-ethanoanthracene derivatives demonstrated significant antiproliferative effects against Burkitt’s lymphoma cell lines (MUTU-1 and DG-75). These compounds exhibited pro-apoptotic effects, indicating their potential as therapeutic agents in cancer treatment .

Table 1: Antiproliferative Activity of Anthracene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9,10-Dihydro derivative | MUTU-1 | 30 | Pro-apoptotic |

| Ethanoanthracene | DG-75 | 150 | L-type Ca²⁺ channel inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . A study examining various anthraquinone derivatives reported promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied significantly among different derivatives, suggesting a structure-activity relationship that warrants further investigation .

Table 2: Antimicrobial Activity of Anthraquinone Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | S. aureus | 0.0048 |

| Compound C | C. albicans | 0.039 |

The mechanism through which 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups are believed to play critical roles in modulating enzyme activity and influencing various signaling pathways .

Study on Lung Cancer Cells

A notable study investigated the effects of anthracene derivatives on non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain derivatives could inhibit cell invasion and proliferation by interfering with key signaling pathways involving ERK and Src kinases .

Safety Profile Assessment

In another study assessing the safety profile of novel anthraquinone hybrids, biochemical parameters such as liver enzyme activities were monitored in treated mice. The results showed that most tested compounds did not significantly alter ALT and AST levels compared to controls, indicating a moderate safety margin for these compounds .

Propriétés

IUPAC Name |

2-amino-2-anthracen-9-ylethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYIILJVVXUUBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.